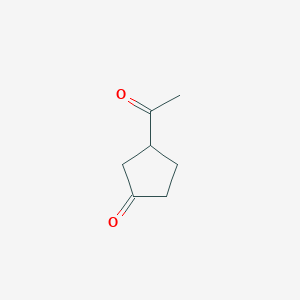

3-Acetylcyclopentan-1-one

Description

Contextualization within Cyclopentanone (B42830) Chemistry Research

Cyclopentanone, a five-membered cyclic ketone, and its derivatives are fundamental building blocks in organic synthesis. ontosight.ainih.gov The chemistry of cyclopentanones is a broad and active area of research, with studies ranging from their natural occurrence to their application in the synthesis of complex molecules, including pharmaceuticals and fragrances. ontosight.ainih.govmerckmillipore.com The reactivity of the cyclopentanone ring, characterized by the presence of a carbonyl group and adjacent alpha-carbons, allows for a wide array of chemical transformations. ontosight.aimerckmillipore.com These include aldol (B89426) condensations, Michael additions, and various cyclization reactions.

Derivatives of cyclopentanone are of particular interest as their substituted rings offer stereochemical complexity and diverse functional group handles. ontosight.aimerckmillipore.com Research has explored the synthesis and properties of numerous substituted cyclopentanones, examining how different substituents influence the molecule's reactivity and stereochemistry. ontosight.airsc.org The introduction of an acetyl group, as seen in acetylcyclopentanone, adds a second carbonyl function, creating a 1,3-dicarbonyl-like system that exhibits unique chemical behaviors, including keto-enol tautomerism. chemsrc.comlookchem.com

Significance of 3-Acetylcyclopentan-1-one in Chemical Synthesis and Theoretical Chemistry

This compound, with its specific substitution pattern, presents a unique scaffold for synthetic chemists. The presence of two carbonyl groups at positions 1 and 3 allows for selective reactions and the potential to build complex molecular architectures. This has made it a target in synthetic methodology development and in the total synthesis of natural products.

From a theoretical standpoint, this compound is an interesting subject for computational studies. uni-mainz.deloc.gov The conformational flexibility of the five-membered ring, coupled with the rotational freedom of the acetyl group, gives rise to multiple potential energy minima. loc.gov Theoretical chemistry provides tools to investigate the electronic structure, stability, and reactivity of these different conformations. uni-mainz.deloc.govbarc.gov.in Such studies are crucial for understanding reaction mechanisms and predicting the outcomes of chemical transformations involving this dicarbonyl compound. loc.govbarc.gov.in

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available data.

| Property | Value |

| Molecular Formula | C7H10O2 chembk.com |

| Molecular Weight | 126.15 g/mol chembk.comnih.gov |

| Density | 1.083±0.06 g/cm³ (Predicted) chembk.com |

| Boiling Point | 221.0±33.0 °C (Predicted) chembk.com |

| XLogP3-AA | -0.3 nih.gov |

Note: Some properties are predicted based on computational models.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZOFYATNXBFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 3 Acetylcyclopentan 1 One

Classical and Retrosynthetic Approaches to 3-Acetylcyclopentan-1-one

Classical methods for the synthesis of cyclic ketones often rely on intramolecular condensation reactions. A primary retrosynthetic disconnection for this compound points towards a 1,6-dicarbonyl precursor, which can undergo an intramolecular cyclization.

One of the most prominent classical methods for synthesizing cyclic β-keto esters, and by extension, compounds like this compound, is the Dieckmann condensation . nrochemistry.comorganic-chemistry.orgwikipedia.org This intramolecular Claisen condensation involves the reaction of a diester with a base to form a cyclic β-keto ester. organic-chemistry.orgwikipedia.orgonlineorganicchemistrytutor.com For the synthesis of a five-membered ring like cyclopentanone (B42830), a 1,6-diester is the required starting material. nrochemistry.comwikipedia.orgonlineorganicchemistrytutor.com The reaction is typically carried out using a sodium alkoxide base in an alcoholic solvent. organic-chemistry.org The driving force for this reaction is the formation of a stable five-membered ring. nrochemistry.comwikipedia.org

A plausible retrosynthetic analysis for this compound using the Dieckmann condensation would start with the target molecule and work backward. The acetyl group can be considered as being introduced after the formation of the cyclopentanone ring. A key disconnection would be the C-C bond within the cyclopentanone ring, leading back to a linear diester precursor. This retrosynthetic strategy is a foundational concept in organic synthesis, allowing for the systematic design of synthetic routes from the target molecule to readily available starting materials. kccollege.ac.inbibliotekanauki.plchemistry.coachub.edu

Another classical approach that can be envisioned is through a Michael addition . organic-chemistry.orgwikipedia.org This reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgwikipedia.org In a retrosynthetic sense, this compound could be disconnected to an enolate of acetone (B3395972) and a cyclopentenone derivative. The forward reaction would then involve the Michael addition of the acetone enolate to the cyclopentenone. The Michael reaction is known for its effectiveness in forming carbon-carbon bonds under mild conditions. wikipedia.org

Contemporary and Novel Synthetic Strategies for this compound

Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for constructing complex molecules like this compound. These contemporary strategies often focus on achieving high levels of stereoselectivity and utilizing catalytic systems to enhance reaction efficiency and sustainability.

Stereoselective and Enantioselective Synthesis of this compound

The development of stereoselective and enantioselective methods is a major focus in modern organic synthesis, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several approaches have been explored to synthesize chiral derivatives of cyclopentanones.

Enantioselective synthesis of highly functionalized cyclopentane (B165970) derivatives has been achieved through various catalytic methods. doi.org For instance, the desymmetrization of prochiral starting materials using chiral catalysts is a powerful strategy. buchler-gmbh.com While not directly synthesizing this compound itself, these methods establish precedents for creating chiral cyclopentanone cores that could be further elaborated.

The synthesis of spiro[cyclopentane-1,3'-oxindole] scaffolds with multiple consecutive stereocenters has been accomplished through highly diastereo- and enantioselective cascade annulation reactions. bohrium.com These complex reactions, often catalyzed by chiral Lewis acids, demonstrate the power of modern synthetic methods to control stereochemistry in intricate ring systems. bohrium.com Similarly, enantioselective synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions, showcasing the utility of dual catalytic systems in creating optically active bicyclic structures. rsc.org The principles from these advanced syntheses can be adapted for the stereoselective construction of substituted cyclopentanones.

Organocatalytic and Metal-Catalyzed Routes to this compound

Organocatalysis and metal catalysis have revolutionized organic synthesis by providing mild, efficient, and often stereoselective pathways to a wide range of molecules.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. mdpi.com This field has grown rapidly, offering an alternative to traditional metal-based catalysts. mdpi.com For instance, the enantioselective α-amination of 1,3-dicarbonyl compounds, including 2-acetylcyclopentanone (B155173), has been achieved using chiral 2-amino benzimidazole-derived organocatalysts. mdpi.com This reaction, performed in deep eutectic solvents, provides a greener and more sustainable approach to synthesizing chiral building blocks. mdpi.com Another example is the use of dihydroquinidine (B8771983) derivatives in the organocatalytic desymmetrization of 2-acetylcyclopentan-1-one derivatives. buchler-gmbh.com

Metal-catalyzed reactions offer a broad toolkit for forming carbon-carbon and carbon-heteroatom bonds. encyclopedia.pubmdpi.com Various transition metals, including palladium, rhodium, and copper, have been employed in the synthesis of five-membered rings. nih.gov For example, a cationic cobalt(III) compound has been shown to catalyze the monoallylation and benzylation of dicarbonyl compounds, including 2-acetylcyclopentan-1-one. rsc.org Furthermore, metal-promoted heterocyclization reactions provide efficient routes to complex heterocyclic structures, which can share common intermediates or synthetic principles with carbocyclic systems like cyclopentanone. nih.gov The development of transition-metal-catalyzed methods for synthesizing alkyne polymers and other complex structures highlights the versatility of these catalysts. gfzxb.org

Below is a table summarizing some of the contemporary catalytic approaches relevant to the synthesis of substituted cyclopentanones:

| Catalytic System | Reaction Type | Substrate Example | Product Type | Ref. |

| Chiral N,N'-dioxide/Mg(II) complex | Cascade annulation | Morita-Baylis-Hillman maleimides of isatins | Spiro[cyclopentane-1,3'-oxindole] | bohrium.com |

| Rhodium(II) complex/chiral Lewis acid | 1,3-dipolar cycloaddition | Diazo imine-derived cyclic azomethine ylides | 8-Oxabicyclo[3.2.1]octanes | rsc.org |

| Chiral 2-amino benzimidazole (B57391) derivative | α-Amination | 2-Acetylcyclopentanone | Chiral α-amino dicarbonyls | mdpi.com |

| Cationic cobalt(III) compound | Allylation/Benzylation | 2-Acetylcyclopentan-1-one | Alkylated dicarbonyls | rsc.org |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The mechanisms for the classical and contemporary syntheses of this compound and related compounds have been studied through both experimental and computational methods.

The Dieckmann condensation mechanism is well-established and proceeds through several key steps. nrochemistry.comwikipedia.orgonlineorganicchemistrytutor.com It begins with the deprotonation of an α-carbon of the diester by a base to form an enolate. nrochemistry.comwikipedia.org This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, forming a cyclic tetrahedral intermediate. nrochemistry.com Subsequent elimination of an alkoxide group leads to the formation of the cyclic β-keto ester. onlineorganicchemistrytutor.com Due to the acidity of the α-proton between the two carbonyl groups, this proton is readily removed by the alkoxide base, driving the reaction to completion. organic-chemistry.org

The mechanism of the Michael addition involves the formation of a resonance-stabilized carbanion (the Michael donor) which then adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor) in a 1,4-conjugate addition. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The resulting enolate is then protonated to yield the final product. wikipedia.orgmasterorganicchemistry.com The reaction is thermodynamically controlled. organic-chemistry.org

In organocatalytic reactions , the mechanism often involves the formation of key intermediates like enamines or iminium ions, which activate the substrates towards the desired transformation. For example, in the α-amination of 1,3-dicarbonyls, the chiral organocatalyst can form a chiral enamine with the substrate, which then reacts enantioselectively with the electrophilic nitrogen source. mdpi.com

Metal-catalyzed reactions proceed through various catalytic cycles, often involving oxidative addition, migratory insertion, and reductive elimination steps. nih.gov For instance, in a palladium-catalyzed cyclization, the cycle might start with the oxidative addition of an organic halide to the Pd(0) catalyst, followed by intramolecular carbopalladation and subsequent steps to form the final product and regenerate the catalyst. nih.gov The specific mechanism depends on the metal, ligands, and substrates involved.

Reactivity Profiles and Advanced Chemical Transformations of 3 Acetylcyclopentan 1 One

Nucleophilic and Electrophilic Reactions of 3-Acetylcyclopentan-1-one

As a 1,3-dicarbonyl compound, this compound exhibits a rich and varied reactivity, functioning as both a nucleophile and an electrophile depending on the reaction conditions. The presence of two carbonyl groups in close proximity significantly influences the molecule's electronic properties and steric accessibility, leading to a range of predictable yet often nuanced chemical behaviors.

Carbonyl Reactivity and Alpha-Substitution Reactions

The two carbonyl groups in this compound are the primary sites for nucleophilic attack. The carbon atoms of these groups are electrophilic and readily react with a variety of nucleophiles. This reactivity is fundamental to many of the transformations that the molecule undergoes.

A key feature of 1,3-dicarbonyl compounds is the enhanced acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). This increased acidity is due to the ability of both carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. The formation of this enolate is a critical step in many reactions, as the enolate itself is a potent nucleophile.

Alpha-substitution reactions, where a hydrogen atom at the α-position is replaced by an electrophile, are a cornerstone of the reactivity of this compound. These reactions proceed through the formation of an enol or enolate intermediate. Common α-substitution reactions include alkylation and halogenation.

Alkylation: The enolate of this compound can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. This allows for the introduction of various alkyl groups onto the cyclopentanone (B42830) ring, providing a pathway to more complex molecular architectures.

Halogenation: In the presence of a halogen (e.g., Br₂, Cl₂) and either acidic or basic catalysis, this compound can be halogenated at the α-position. The reaction proceeds through an enol or enolate intermediate, which attacks the halogen molecule.

| Reaction Type | Reagents | Product |

| α-Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl halide (R-X) | 3-Acetyl-2-alkylcyclopentan-1-one |

| α-Halogenation | Halogen (X₂), Acid or Base catalyst | 3-Acetyl-2-halocyclopentan-1-one |

Ring Opening and Ring Expansion Reactions

The cyclic structure of this compound can be modified through ring-opening and ring-expansion reactions, leading to the formation of acyclic or larger ring systems. These transformations are often driven by the release of ring strain or by the formation of more stable products.

While specific examples of ring-opening reactions directly involving this compound are not extensively documented in general literature, cyclopentanone derivatives can undergo such reactions under specific conditions, for instance, through oxidative cleavage.

Ring expansion reactions of cyclopentanones are a known class of reactions that can lead to the formation of six-membered rings. One common method for achieving this is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol derived from the ketone with nitrous acid. For this compound, this would first require the conversion of one of the carbonyl groups to an amino alcohol functionality.

Cycloaddition and Pericyclic Reactions Involving this compound

The reactivity of 1,3-dicarbonyl compounds in pericyclic reactions is an area of specialized research. The enol tautomer of this compound could potentially act as a nucleophilic component in certain cycloadditions.

Derivatization and Functionalization Strategies for this compound

The multiple reactive sites on this compound make it a valuable scaffold for the synthesis of a wide range of derivatives, including complex heterocyclic systems and conjugated molecules.

Formation of Advanced Heterocyclic Compounds

1,3-Dicarbonyl compounds are well-established precursors for the synthesis of a variety of heterocycles. The two electrophilic carbonyl carbons and the nucleophilic α-carbon provide the necessary reactive centers for condensation reactions with dinucleophiles.

Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) and its derivatives is a classic and widely used method for the synthesis of pyrazoles. nih.gov In the case of this compound, condensation with hydrazine would be expected to yield a cyclopentane-fused pyrazole (B372694) derivative. The reaction proceeds through the initial formation of a hydrazone followed by intramolecular cyclization and dehydration.

Pyrimidines: Similarly, the condensation of 1,3-dicarbonyl compounds with urea, thiourea, or amidines leads to the formation of pyrimidine (B1678525) rings. The reaction of this compound with these reagents would provide access to cyclopentane-fused pyrimidine derivatives, which are of interest in medicinal chemistry.

Pyridines: The Hantzsch pyridine (B92270) synthesis and related methods often utilize β-dicarbonyl compounds as key starting materials. Condensation of this compound with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt could potentially lead to the formation of a fused dihydropyridine (B1217469) system, which can then be oxidized to the corresponding pyridine.

| Heterocycle | Dinucleophile |

| Pyrazole | Hydrazine (H₂NNH₂) |

| Pyrimidine | Urea (H₂NCONH₂), Thiourea (H₂NCSNH₂), Amidines |

| Pyridine | Aldehyde (RCHO), Ammonia (NH₃) |

Synthesis of Conjugated Systems from this compound Precursors

The reactivity of the carbonyl groups and the acidic α-protons of this compound can be exploited to construct conjugated systems.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound (like this compound) with an aldehyde or ketone in the presence of a weak base. wikipedia.org This reaction would typically occur at the most acidic α-carbon, leading to the formation of a new carbon-carbon double bond and extending the conjugated system.

Robinson Annulation: The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com this compound, with its enolizable protons, can act as the Michael donor. Reaction with an α,β-unsaturated ketone, such as methyl vinyl ketone, would initiate the sequence, ultimately leading to the formation of a new six-membered ring fused to the original cyclopentane (B165970) ring, creating a complex polycyclic and conjugated system. wikipedia.org

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Mechanistic Studies of this compound Transformations" as requested in the outline. The specific research findings and data required to populate section "3.4" and any associated data tables could not be located.

To fulfill the user's request, access to specialized, proprietary research databases or newly published studies focusing directly on the mechanistic aspects of this compound chemistry would be necessary. Without such information, generating the requested article would not meet the standards of scientific accuracy and detail required.

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Acetylcyclopentan 1 One

High-Resolution Spectroscopic Investigations of 3-Acetylcyclopentan-1-one

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess

The determination of enantiomeric excess for a chiral ketone like this compound using CD spectroscopy would typically involve the following steps:

Derivatization: The inherent CD signal of a small molecule like this compound may be weak. To enhance the signal and shift it to a region with less interference from solvents and other achiral components, the ketone can be derivatized. A common approach is the reaction with a chiral or achiral derivatizing agent, such as a hydrazine (B178648) derivative, to form a chromophoric hydrazone.

Complexation: The resulting derivative can be complexed with a metal ion, such as Cu(I), to form a coordination complex. These metal complexes often exhibit strong Metal-to-Ligand Charge Transfer (MLCT) bands in the CD spectrum, which are highly sensitive to the stereochemistry of the chiral ligand.

Calibration Curve: A series of samples with known enantiomeric excess of this compound would be prepared and subjected to the derivatization and complexation procedure. The CD signal intensity at a specific wavelength is then plotted against the known ee to generate a calibration curve.

Analysis of Unknown Samples: The CD spectrum of an unknown sample of this compound is measured after the same derivatization and complexation protocol. The enantiomeric excess of the unknown sample can then be determined by interpolating its CD signal intensity on the calibration curve.

Illustrative Data for Enantiomeric Excess Determination of a Chiral Cyclohexanone Derivative

The following table presents hypothetical data, based on published methodologies for α-chiral cyclohexanones, to illustrate the results that could be obtained from a CD spectroscopic analysis for determining the enantiomeric excess of a derivatized this compound.

| Sample ID | Known ee (%) of (R)-enantiomer | CD Signal Intensity (mdeg) at λmax | Determined ee (%) |

| 1 | 100 | 50.2 | 100.0 |

| 2 | 75 | 37.6 | 75.1 |

| 3 | 50 | 25.0 | 49.8 |

| 4 | 25 | 12.5 | 24.9 |

| 5 | 0 (racemic) | 0.1 | 0.2 |

| 6 | -25 | -12.6 | -25.1 |

| 7 | -50 | -25.1 | -50.0 |

| 8 | -75 | -37.7 | -75.3 |

| 9 | -100 (S)-enantiomer | -50.3 | -100.2 |

| Unknown | - | 18.8 | 37.4 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected outcomes from a Circular Dichroism experiment on a suitable derivative of this compound, following established protocols for similar chiral ketones.

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. However, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be challenging, especially for relatively small and flexible molecules like this compound.

To facilitate crystallization and obtain a crystal structure, this compound would likely need to be converted into a crystalline derivative or a metal complex. Strategies to achieve this include:

Formation of Hydrazones or Semicarbazones: Reaction of the ketone functionalities with reagents like 2,4-dinitrophenylhydrazine (B122626) or semicarbazide (B1199961) hydrochloride often yields stable, crystalline solids. The presence of aromatic rings and additional hydrogen bonding donors and acceptors in these derivatives can promote the formation of a well-ordered crystal lattice.

Synthesis of Metal Complexes: As a β-diketone, this compound can act as a bidentate ligand to form stable complexes with a variety of metal ions (e.g., Cu(II), Ni(II), Co(II)). These metal complexes are often crystalline and their structural analysis would not only confirm the connectivity of the organic ligand but also provide insights into its coordination geometry.

A successful X-ray crystallographic analysis of a this compound derivative would yield a wealth of structural information, which is typically summarized in a crystallographic data table.

Hypothetical Crystallographic Data for a Derivative of this compound

The table below represents the type of data that would be generated from a single-crystal X-ray diffraction study of a hypothetical derivative, for instance, the 2,4-dinitrophenylhydrazone of this compound.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄N₄O₅ |

| Formula Weight | 306.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1489.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.365 |

| Absorption Coefficient (mm⁻¹) | 0.105 |

| F(000) | 640 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 12890 |

| Independent reflections | 3450 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

| Absolute structure parameter | 0.02(5) |

Disclaimer: The crystallographic data presented in this table is hypothetical and serves as an illustrative example of the information that would be obtained from an X-ray diffraction analysis of a suitable crystalline derivative of this compound. The values are representative of a well-resolved crystal structure for a small organic molecule.

Theoretical and Computational Chemistry Applied to 3 Acetylcyclopentan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, or an approximation thereof. These methods provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction.

A DFT study of 3-Acetylcyclopentan-1-one would begin with geometry optimization to find the lowest energy conformation of the molecule. This would involve exploring the different orientations of the acetyl group relative to the cyclopentanone (B42830) ring. From the optimized geometry, a wealth of electronic properties can be calculated. For instance, the distribution of electron density would reveal the electrophilic and nucleophilic sites, with the carbonyl carbons of both the cyclopentanone ring and the acetyl group expected to be electron-deficient and the oxygen atoms electron-rich.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In a study on substituted cyclopentanones, it was found that electron-withdrawing groups can significantly affect these frontier orbitals. While the acetyl group was not specifically studied, it would be expected to influence the electronic properties of the cyclopentanone ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and not based on published experimental or calculated data for this specific molecule. The values are typical for similar organic ketones.)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of accuracy than DFT for some properties, albeit at a greater computational expense.

These methods could be used to obtain highly accurate predictions of the geometry and electronic properties of this compound. For example, ab initio calculations have been used to study the molecular properties of the related compound 2-cyclopenten-1-one, providing detailed information on its excited states and dipole moments. A similar study on this compound would provide benchmark data for its electronic structure and could help in the interpretation of experimental spectroscopic data.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are often performed in the gas phase, chemical reactions are typically conducted in a solvent. Molecular Dynamics (MD) simulations are a powerful tool for modeling the behavior of molecules in a condensed phase, such as in a solution.

An MD simulation of this compound would involve placing the molecule in a box of explicit solvent molecules (e.g., water, methanol) and calculating the forces between all atoms over time. This would allow for the study of how solvent molecules arrange themselves around the solute and how they influence its conformational dynamics. For a dicarbonyl compound like this compound, MD simulations could reveal the nature of hydrogen bonding between the carbonyl oxygens and protic solvent molecules. These interactions can significantly impact the molecule's reactivity and spectroscopic properties.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted spectrum can then be compared with experimental data to confirm the structure of the molecule. Such calculations are particularly useful for distinguishing between isomers.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. The calculation of the IR spectrum for the parent compound, cyclopentanone, has been shown to be in good agreement with experimental data. A similar analysis for this compound would help in assigning the vibrational modes associated with the carbonyl stretches and other functional groups.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: This table is for illustrative purposes and is not based on published data. Frequencies are typical for carbonyl compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O stretch (ring) | ~1740 | Strong |

| C=O stretch (acetyl) | ~1715 | Strong |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C-C stretch | 1000-1200 | Weak-Medium |

Reaction Pathway Modeling and Transition State Analysis for this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its keto-enol tautomerism or its reactivity in various organic reactions.

Theoretical studies on the keto-enol tautomerism of similar compounds, like 2-pentanone, have been performed using DFT. These studies calculate the energies of the keto and enol forms, as well as the energy of the transition state that connects them. This allows for the determination of the activation energy of the tautomerization process and the equilibrium constant between the two forms. For this compound, there are several possible enol forms, and computational modeling could predict their relative stabilities.

Furthermore, studies on the decomposition pathways of cyclopentanone have utilized computational methods to identify transition states and reaction intermediates. A similar investigation into this compound could provide valuable insights into its thermal stability and potential decomposition products. This involves locating the transition state structures for various possible reaction pathways and calculating the associated energy barriers, which determine the kinetics of the reaction.

Advanced Applications of 3 Acetylcyclopentan 1 One in Complex Organic Synthesis and Materials Science

3-Acetylcyclopentan-1-one as a Key Synthon in Total Synthesis

As a bifunctional molecule featuring two ketone moieties, this compound holds theoretical potential as a synthon, or building block, for constructing more complex molecular architectures. However, based on a comprehensive search of scholarly articles and chemical databases, there is a notable lack of specific examples detailing its use as a key starting material or intermediate in the total synthesis of targeted molecules.

Development of Catalytic Systems Involving this compound Derivatives

The modification of this compound to create derivatives, such as ligands for metal catalysts, is a plausible strategy for developing new catalytic systems. However, there are no prominent reports of such catalytic systems being developed or utilized in the current body of scientific research. The focus of catalyst development appears to be on other classes of organic molecules.

Application in Design and Synthesis of Advanced Functional Materials

The incorporation of this compound into the structure of advanced functional materials, such as those with specific electronic, optical, or thermal properties, is not described in the existing literature. The design and synthesis of such materials have historically relied on other classes of organic and inorganic compounds.

Methodological Advancements in the Analytical Characterization of 3 Acetylcyclopentan 1 One

Novel Chromatographic Techniques for Separation and Purity Assessment

The separation and purification of 3-Acetylcyclopentan-1-one from reaction mixtures and the assessment of its enantiomeric purity have been significantly enhanced by modern chromatographic techniques. These methods offer superior resolution, speed, and sensitivity compared to traditional approaches.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a major leap forward. By utilizing columns with sub-2 µm particles, UHPLC achieves higher resolution and faster analysis times. nih.gov For this compound, this translates to efficient separation from starting materials, byproducts, and degradation products. The choice of stationary phase is critical; reversed-phase columns like C18 or phenyl columns are commonly employed, with the mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

As this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The separation of these enantiomers is critical in fields where stereochemistry is important. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of enantiomers and are suitable for the separation of cyclic ketones. abo.fi The differential interaction between the enantiomers and the chiral selector leads to different retention times, allowing for their separation and quantification. abo.finih.gov

Multidimensional chromatography is another powerful strategy that enhances separation efficiency by combining columns with different selectivities. nih.gov This is particularly useful for complex matrices where single-column chromatography may not provide adequate resolution.

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| UHPLC | C18 (sub-2 µm particles) | Water/Acetonitrile gradient | Purity assessment, separation from byproducts |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | Enantiomeric separation and purity determination |

| GC-MS | Phenyl-methylpolysiloxane | Helium (carrier gas) | Identification and quantification in volatile mixtures |

High-Resolution Mass Spectrometry for Fragmentation Mechanism Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and the elucidation of its fragmentation pathways. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of volatile ketones. jmchemsci.comjmchemsci.com The electron ionization (EI) mass spectrum of this compound (molecular weight: 126.15 g/mol ) exhibits characteristic fragment ions that provide structural information. nih.gov

The fragmentation of cyclic ketones under EI is often initiated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. mdpi.com For this compound, this can occur on either side of the ring ketone. Another common fragmentation pathway for ketones is the loss of small neutral molecules like carbon monoxide (CO) and ethene (C₂H₄). researchgate.net

Key fragmentation patterns observed or predicted for this compound include:

α-cleavage: The primary fragmentation of the cyclopentanone (B42830) ring can lead to the loss of C₂H₄ (ethene), resulting in a radical cation.

Loss of the acetyl group: Cleavage of the bond between the acetyl group and the cyclopentanone ring can result in the loss of a CH₃CO radical (43 u), leading to a fragment ion at m/z 83.

McLafferty-type rearrangements: Although less common in cyclic systems without a sufficiently long side chain, intramolecular hydrogen transfers can lead to characteristic fragment ions.

Sequential losses: Primary fragment ions can undergo further fragmentation, such as the sequential loss of water and CO. nih.gov

High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. acs.orgnih.gov This data is crucial for distinguishing between isobaric species and confirming proposed fragmentation mechanisms.

| m/z (mass-to-charge ratio) | Proposed Fragment | Possible Neutral Loss | Fragmentation Pathway |

| 126 | [C₇H₁₀O₂]⁺ | - | Molecular Ion |

| 111 | [C₆H₇O₂]⁺ | CH₃ | Loss of methyl radical from acetyl group |

| 83 | [C₅H₃O]⁺ | CH₃CO | α-cleavage, loss of acetyl radical |

| 98 | [C₅H₆O₂]⁺ | C₂H₄ | α-cleavage of the ring, loss of ethene |

| 70 | [C₄H₆O]⁺ | C₃H₄O | Ring cleavage and rearrangement |

| 43 | [C₂H₃O]⁺ | C₅H₇O | Acetyl cation |

This table is based on general fragmentation patterns of ketones and data available for 2-acetylcyclopentanone (B155173) from public databases. nih.gov

On-Line Reaction Monitoring Methodologies for this compound Transformations

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. On-line, or in-line, monitoring techniques have been increasingly applied to the synthesis and subsequent transformations of compounds like this compound. nih.gov These methods offer significant advantages over traditional off-line analysis of withdrawn aliquots, including faster data acquisition and the ability to observe short-lived species. ameliahesketh.comutwente.nl

Several powerful in-line analytical techniques can be interfaced with reaction vessels or continuous-flow reactors: nih.gov

Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can continuously monitor the concentration of reactants and products by tracking the characteristic vibrational frequencies of their functional groups (e.g., the C=O stretching of the ketone and acetyl groups). ameliahesketh.com

Raman Spectroscopy: This technique is complementary to IR and is particularly useful for monitoring reactions in aqueous media. It can be used to follow the progress of a reaction by observing changes in the intensity of specific Raman-active modes. nih.gov

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with reaction systems to provide real-time information on the concentration of ionic species, including catalysts, intermediates, and products in the reaction mixture. ameliahesketh.com This is especially powerful for studying catalytic reactions involving this compound. ameliahesketh.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous analysis of a reaction mixture as it flows through the NMR spectrometer, providing detailed structural information on all species present.

These methodologies are particularly well-suited for optimizing reaction conditions (e.g., temperature, pressure, catalyst loading) in real-time, leading to improved yields and selectivity in the synthesis or derivatization of this compound.

| Monitoring Technique | Information Obtained | Advantages | Example Application for this compound |

| ATR-FTIR Spectroscopy | Functional group concentrations (e.g., C=O) | Real-time, non-invasive | Monitoring the acylation of cyclopentanone to form the product |

| Raman Spectroscopy | Molecular vibrations, concentration profiles | Excellent for aqueous solutions, non-destructive | Following the conversion rate in a continuous-flow synthesis |

| On-line ESI-MS | Detection of intermediates, products, catalysts | High sensitivity, mass information | Identifying catalytic intermediates in a condensation reaction |

| Flow NMR Spectroscopy | Detailed structural information, quantification | Unambiguous structure elucidation | Tracking isomer formation during a derivatization reaction |

Future Research Trajectories and Unexplored Potential of 3 Acetylcyclopentan 1 One

Emerging Synthetic Paradigms and Green Chemistry Approaches

The synthesis of cyclopentanone (B42830) derivatives is a field of significant interest due to their prevalence in biologically active molecules and natural products. digitellinc.com While traditional methods for constructing such scaffolds exist, future research concerning 3-Acetylcyclopentan-1-one will likely pivot towards more sophisticated and sustainable synthetic strategies.

Emerging paradigms in catalysis are expected to play a crucial role. Methodologies such as dual Lewis acidic cooperative catalysis for asymmetric synthesis of substituted cyclopentanones offer a pathway to enantioenriched products from simple precursors. digitellinc.com The application of such catalytic systems to the synthesis of this compound could provide highly efficient and stereoselective routes. Furthermore, metal-catalyzed intramolecular cyclizations and copper-catalyzed conjugate additions followed by alkylation represent powerful tools for constructing functionalized cyclopentanone rings. researchgate.netnih.gov

A paramount consideration in modern synthetic chemistry is the adoption of green chemistry principles to minimize environmental impact. mdpi.com The future synthesis of this compound will increasingly incorporate these approaches to enhance sustainability. jddhs.com Techniques such as microwave-assisted synthesis, which can accelerate reaction rates and reduce energy consumption, are particularly promising. rasayanjournal.co.in Continuous flow processing offers advantages in scalability, safety, and process control, representing another key area for development. durham.ac.uk The exploration of solvent-free reaction conditions or the use of environmentally benign solvents will also be a critical research trajectory. mdpi.com

| Green Chemistry Approach | Potential Advantages | Relevant Research Area |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, reduced need for chiral resolutions. | Development of chiral Lewis acids and organocatalysts. digitellinc.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. jddhs.com | Optimization of reaction conditions under microwave irradiation. rasayanjournal.co.in |

| Continuous Flow Processing | Improved safety, scalability, and process control; reduced waste. durham.ac.uk | Development of robust flow reactor setups for multi-step syntheses. |

| Solvent-Free or Green Solvent Reactions | Minimized volatile organic compound (VOC) emissions, reduced waste streams. mdpi.com | Use of water, bio-based solvents, or mechanochemistry. jddhs.com |

| Biocatalysis | High selectivity under mild conditions, use of renewable resources. | Enzyme-mediated cyclization and acylation reactions. nih.gov |

Novel Reactivity Patterns and Unconventional Transformations

The unique structural features of this compound—a β-diketone within a five-membered ring—suggest a rich and complex reactivity that is yet to be fully explored. The β-dicarbonyl moiety is known for its versatile chemical behavior, including its existence as keto-enol tautomers, which influences its antioxidant capabilities and reactivity. nih.govresearchgate.net

Future investigations will likely focus on leveraging the two distinct carbonyl groups for novel and unconventional transformations. Cascade reactions, where a single synthetic operation generates significant molecular complexity, are a particularly attractive avenue. For instance, multicatalytic processes involving both amine and N-heterocyclic carbene catalysis could potentially construct densely functionalized cyclopentanones from simple precursors in a single pot. nih.gov The inherent chirality of this compound makes it an interesting substrate for diastereoselective reactions, where the existing stereocenter directs the formation of new ones.

Furthermore, the application of modern computational chemistry can accelerate the discovery of novel reactivity. nih.gov Theoretical studies can predict reaction pathways, elucidate mechanisms, and identify intermediates, guiding experimental design. researchgate.net This synergy between computational and experimental chemistry will be instrumental in uncovering unconventional transformations, such as novel ring expansions, rearrangements, or cycloaddition reactions involving the enol form of the diketone.

| Transformation Type | Description | Potential Outcome |

|---|---|---|

| Multicatalytic Cascade Reactions | A sequence of reactions using two or more catalysts in one pot to build molecular complexity. nih.gov | Rapid synthesis of highly functionalized, stereochemically complex cyclopentane (B165970) derivatives. |

| Asymmetric α-Functionalization | Selective functionalization at the carbon between the two carbonyl groups. nih.gov | Introduction of new substituents with high stereocontrol. |

| Photochemical Reactions | Utilizing light to induce novel cycloadditions or rearrangements. | Access to unique and strained ring systems. |

| Electrochemical Synthesis | Using electricity to drive redox reactions for functional group transformations. | Greener and more selective synthetic methods. |

| Computational Reactivity Prediction | Employing density functional theory (DFT) and other methods to model reaction pathways. nih.govresearchgate.net | Identification of novel, high-energy intermediates and unprecedented reaction mechanisms. |

Integration into Advanced Chemical Technologies and Interdisciplinary Research

The structural attributes of this compound make it a promising candidate for integration into various advanced chemical technologies and interdisciplinary fields. Its potential as a versatile building block extends from pharmaceutical development to materials science.

In medicinal chemistry, the β-diketone scaffold is present in numerous biologically active compounds and is recognized for its potential in developing novel therapeutics. nih.gov The ability of β-diketones to act as antioxidants and metal chelators suggests that derivatives of this compound could be explored for treating diseases related to oxidative stress or metal ion imbalance. nih.govmdpi.com The compound could serve as a starting point for the synthesis of compound libraries for high-throughput screening against various biological targets. The cyclopentanone framework itself is a key feature in many pharmaceuticals, including prostaglandins (B1171923) and steroids. digitellinc.com

In materials science, the metal-chelating properties of the β-dicarbonyl moiety are of significant interest. mdpi.com this compound could act as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. These materials have applications in gas storage, separation, and sensing. Furthermore, its ability to form stable metal complexes could be exploited in the development of new catalysts or contrast agents for medical imaging. mdpi.com

The interdisciplinary potential also extends to agricultural science, where cyclopentanone derivatives have found use as agrochemicals. digitellinc.com The development of new pesticides or plant growth regulators based on the this compound scaffold represents another avenue for future research.

| Field of Research | Potential Application | Key Feature of this compound |

|---|---|---|

| Medicinal Chemistry | Scaffold for novel drug candidates (e.g., anti-inflammatory, anticancer). nih.gov | β-diketone moiety, chiral center, cyclopentane ring. digitellinc.com |

| Theranostics | Development of agents for simultaneous diagnosis and therapy. mdpi.com | Metal-chelating properties for imaging and drug delivery. mdpi.com |

| Materials Science | Ligand for Metal-Organic Frameworks (MOFs) or coordination polymers. | Bidentate chelation by the β-dicarbonyl group. |

| Catalysis | Precursor for chiral ligands or organocatalysts. | Chirality and multiple functional groups for modification. |

| Agricultural Chemistry | Development of new pesticides or plant growth regulators. digitellinc.com | Bioactivity associated with the cyclopentanone scaffold. |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-Acetylcyclopentan-1-one, and how do key spectral features correlate with its structure?

- Methodology : Use NMR spectroscopy to identify proton environments (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm and acetyl methyl protons at δ 2.1–2.3 ppm). IR spectroscopy confirms the presence of two ketone groups (C=O stretches at ~1700–1750 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (expected m/z: 126.15 for [M]⁺) and fragmentation patterns.

- Key Data : The compound's two ketones and cyclopentane ring result in distinct splitting patterns in H-NMR and C-NMR (e.g., carbonyl carbons at ~205–215 ppm) .

Q. What synthetic routes are commonly used for laboratory-scale preparation of this compound?

- Methodology :

- Route 1 : Cyclopentanone acetylation via Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC.

- Route 2 : Cyclization of γ-keto esters under acidic conditions. Optimize temperature (80–100°C) and catalyst loading (e.g., H₂SO₄).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields of this compound under varying catalytic conditions?

- Methodology :

- Systematic Screening : Test catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar vs. nonpolar), and temperatures. Use GC-MS or HPLC to quantify yields.

- Kinetic Analysis : Perform time-course studies to identify rate-limiting steps.

Q. What computational methods predict the reactivity of this compound in nucleophilic additions, and how do they align with experimental data?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity (e.g., nucleophilic attack at the less hindered ketone).

- Experimental Validation : Compare computational results with observed products in Grignard or hydride addition reactions.

Q. What strategies enable enantioselective synthesis of (3S)-3-Acetylcyclopentan-1-one, and how is enantiomeric purity assessed?

- Methodology :

- Chiral Catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) during ketone formation.

- Analysis : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to determine enantiomeric excess (ee).

Comparative and Mechanistic Analysis

Q. How do the two ketone groups in this compound influence its reactivity compared to monoketone analogs?

- Methodology : Compare reaction rates and products with 3-methylcyclopentanone in nucleophilic additions, oxidations, or reductions.

- Key Findings :

- Steric Effects : The acetyl group hinders nucleophilic attack at C1, favoring reactions at the cyclopentanone position.

- Electronic Effects : Electron-withdrawing acetyl groups may deactivate the adjacent ketone toward electrophiles.

- Table :

| Reaction Type | This compound Reactivity | 3-Methylcyclopentanone Reactivity |

|---|---|---|

| NaBH₄ Reduction | Selective reduction of cyclopentanone | Full reduction of ketone |

| Grignard Addition | Preferential attack at C1 | Uniform reactivity |

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry as a synthetic intermediate?

- Methodology : Use the compound as a precursor for prostaglandin analogs or β-blockers. Introduce substituents via alkylation or cross-coupling reactions.

- Case Study : Its bicyclic structure mimics natural terpenes, enabling access to bioactive molecules via Diels-Alder reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.